molecular formula C10H19NO B14593962 4-Piperidinone, 2,5-dimethyl-1-propyl- CAS No. 61211-45-8

4-Piperidinone, 2,5-dimethyl-1-propyl-

Cat. No.: B14593962
CAS No.: 61211-45-8
M. Wt: 169.26 g/mol
InChI Key: VIGGILQHSDMCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinone, 2,5-dimethyl-1-propyl- is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in the synthesis of various chemicals and pharmaceutical drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-piperidinones typically involves the reduction of dihydropyridones. One common method uses zinc/acetic acid for a simple, inexpensive, and mild reduction . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .

Industrial Production Methods: Industrial production of 4-piperidinones often employs catalytic hydrogenation, although this can sometimes lead to over-reduction. The use of selective reagents and conditions is crucial to obtaining the desired product without unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinone, 2,5-dimethyl-1-propyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Zinc/acetic acid or catalytic hydrogenation.

    Substitution: Various alkylating agents or halogenating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of dihydropyridones yields 4-piperidinones .

Scientific Research Applications

4-Piperidinone, 2,5-dimethyl-1-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-piperidinone, 2,5-dimethyl-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    2-Piperidinone: A derivative of piperidine with a ketone functional group.

Uniqueness: 4-Piperidinone, 2,5-dimethyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other piperidinones .

Properties

CAS No.

61211-45-8

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2,5-dimethyl-1-propylpiperidin-4-one

InChI

InChI=1S/C10H19NO/c1-4-5-11-7-8(2)10(12)6-9(11)3/h8-9H,4-7H2,1-3H3

InChI Key

VIGGILQHSDMCKK-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C(=O)CC1C)C

Origin of Product

United States

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